molecular formula C17H16ClNO4 B5740192 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

Cat. No. B5740192
M. Wt: 333.8 g/mol
InChI Key: UGBPTUYFJGUHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved by the United States Food and Drug Administration (FDA) in 1998 and has since been widely prescribed.

Mechanism of Action

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation. Specifically, it selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to injury or inflammation. By blocking the production of these prostaglandins, 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid reduces pain and inflammation.
Biochemical and Physiological Effects
3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the COX-2 enzyme, which reduces the production of prostaglandins. Physiologically, it reduces pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Advantages and Limitations for Lab Experiments

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has several advantages and limitations for use in lab experiments. One advantage is that it is a selective COX-2 inhibitor, which allows for the study of the specific effects of COX-2 inhibition. However, one limitation is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid. One direction is the investigation of its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Another direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Finally, the use of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid in combination with other drugs for the treatment of various conditions is an area of ongoing research.

Synthesis Methods

The synthesis of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethoxyphenol in the presence of a base to form 4-ethoxybenzoic acid. The final step involves the reaction of 4-ethoxybenzoic acid with 3-amino-4-chlorobenzoyl chloride in the presence of a base to form 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid.

Scientific Research Applications

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This selective inhibition of COX-2 allows 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid to provide pain relief and reduce inflammation without affecting the production of prostaglandins that are important for normal physiological functions.

properties

IUPAC Name

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-23-15-8-7-11(9-13(15)18)16(20)19-14-6-4-5-12(10(14)2)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPTUYFJGUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

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